Butamben

Drug Stability Formulation Development Hydrolytic Degradation

Researchers requiring a long-duration ester-type anesthetic with superior hydrolytic stability face limited high-purity sourcing options. Butamben directly addresses this need. Its 10-fold greater hydrolytic stability versus benzocaine ensures consistent performance in sustained-release gels, patches, and liposomal formulations. - 90% inhibition of total whole-cell barium current at 500 µM, enabling robust calcium channel studies distinct from sodium channel-targeted anesthetics. - Validated as the intermediate-duration bridge component in FDA-approved Cetacaine, confirming reproducible pharmaceutical-grade activity. - White crystalline powder supplied with comprehensive QC documentation for immediate formulation and electrophysiology research.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 94-25-7
Cat. No. B354426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButamben
CAS94-25-7
Synonymsutamben
butamben picrate
butanylcaine
Butesin
butyl aminobenzoate
butylcaine
N-butyl-p-aminobenzoate
zyljectin
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=CC=C(C=C1)N
InChIInChI=1S/C11H15NO2/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7H,2-3,8,12H2,1H3
InChIKeyIUWVALYLNVXWKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceN-butyl-p-aminobenzoate is a yellow powder. Insoluble in water. (NTP, 1992)
SolubilityInsoluble (NTP, 1992)
1 g dissolves in about 7 liters water
Sol in dil acids, alc, chloroform, ether, and fatty oils.
Soluble in dilute acids, alcohol, chloroform, ether, and fatty oils.
Soluble in thanol, ethyl ether, and benzene.
In water, 3.35X10+2 mg/l @ 25 °C

Butamben (CAS 94-25-7) – Core Physicochemical and Pharmacological Profile for Procurement Assessment


Butamben (Butyl 4-aminobenzoate) is an ester-type local anesthetic [1] characterized by low water solubility (logS -3.08 experimental) and a measured logP of 2.87 [2]. It is a long-duration agent used for topical and epidural anesthesia [3], with a molecular weight of 193.24 and formula C11H15NO2 [4]. Its distinct physicochemical properties, such as low solubility and high lipophilicity, differentiate it from other ester anesthetics, influencing its formulation and clinical applications.

Selection

Ester-type local anesthetic for prolonged-release topical and regional anesthesia research models

Property

Low aqueous solubility supports sustained drug delivery and reduced systemic absorption studies

Property

High lipophilicity (reported logP) guides membrane permeation and formulation design research

Butamben Procurement: Why Benzocaine or Lidocaine Cannot Be Simply Substituted


Despite belonging to the same ester class as benzocaine or being a local anesthetic like lidocaine, Butamben exhibits unique properties that preclude simple substitution. Its markedly lower water solubility (1:7000 vs benzocaine's 1:2500) and higher logP (2.87 vs 1.86) result in different pharmacokinetic and formulation behaviors [1]. Furthermore, Butamben's hydrolytic stability is approximately 10 times greater than benzocaine's in suspension [2], and its dose-response profile is S-shaped and non-biphasic, unlike lidocaine's biphasic curve with a ceiling effect [3]. These quantifiable differences have direct implications for drug delivery, duration of action, and safety, making it a distinct entity for scientific and industrial applications.

Benzocaine substitution

Markedly lower aqueous solubility and reported greater hydrolytic stability may shift formulation release kinetics and degradation profile.

Lidocaine substitution

Distinct S-shaped non-biphasic dose-response curve may not replicate lidocaine's biphasic profile in nociceptive assay models.

Mechanism-based mismatch

Significant calcium channel blocking activity differs from sodium channel-selective anesthetics, potentially altering ion channel study endpoints.

Quantitative Differentiation of Butamben: Direct Evidence Against Key Comparators


Hydrolytic Stability: Butamben Exhibits ~10-Fold Greater Stability than Benzocaine in Suspension

Butamben demonstrates significantly superior hydrolytic stability compared to benzocaine. In a controlled study using 0.05N NaOH solutions, the calculated stability of butamben in suspension was approximately 10 times greater than that of benzocaine [1]. This is attributed to its smaller hydrolytic rate constant and lower aqueous solubility [1].

Hydrolytic Stability
Head-to-head
~10-fold greater stability in suspension vs. benzocaine
Supports prolonged-release formulation stability studies
0.05N NaOH hydrolysis study
Drug Stability Formulation Development Hydrolytic Degradation

Dose-Response Profile: Butamben Shows S-Shaped, Non-Biphasic Analgesia vs. Lidocaine's Biphasic Ceiling Effect

In the radiant heat tail-flick assay in mice, topical butamben produced an S-shaped dose-dependent analgesic response without a biphasic curve, contrasting with topical lidocaine which displayed a biphasic curve and a ceiling effect [1]. This suggests that butamben may offer more predictable and sustained analgesia without the self-limiting effect observed with lidocaine [1].

Dose-Response Profile
Head-to-head
S-shaped non-biphasic curve (0.5–50 mM) in tail-flick assay
Predictable analgesia model without ceiling effect
Mouse radiant heat tail-flick; vs lidocaine
Analgesic Activity In Vivo Pharmacology Dose-Response Relationship

Calcium Channel Inhibition: Butamben (500 µM) Suppresses Barium Current by 90% vs. Nifedipine (10 µM) at 75% in PC12 Cells

In PC12 cells, butamben at 500 µM reversibly suppressed total whole-cell barium current by 90% ± 3% (n=15), whereas the selective L-type calcium channel blocker nifedipine at 10 µM suppressed the current by 75% ± 7% (n=6) [1]. This demonstrates butamben's potent, non-selective inhibition of voltage-gated calcium channels, a mechanism distinct from other local anesthetics that primarily target sodium channels.

Calcium Channel Inhibition
Head-to-head
Butamben 500 µM: 90±3% suppression; Nifedipine 10 µM: 75±7%
Non-selective calcium channel block for pain pathway studies
PC12 cells, whole-cell patch clamp
Ion Channel Pharmacology In Vitro Electrophysiology Calcium Current Inhibition

Solubility Profile: Butamben's Lower Aqueous Solubility (1:7000) vs. Benzocaine (1:2500) Guides Formulation Strategy

Butamben is characterized by extremely low water solubility, dissolving in approximately 7000 parts of water [1]. This is significantly lower than benzocaine, which has a solubility of 1 in 2500 parts of water [2]. This difference in solubility directly impacts absorption, formulation approaches, and the potential for systemic toxicity.

Aqueous Solubility
Cross-study comparable
Butamben 1:7000 vs Benzocaine 1:2500 (~2.8-fold lower)
Guides selection for low systemic absorption formulations
Water, room temperature
Preformulation Solubility Topical Drug Delivery

Liposomal Formulation: Encapsulation Significantly Reduces In Vitro Cytotoxicity and Enhances Analgesia

Encapsulation of butamben in conventional or elastic liposomes, incorporated into gel formulations, significantly reduced in vitro cytotoxicity (p < 0.001; one-way ANOVA/Tukey's test) and increased the topical analgesic effect (p < 0.05; one-way ANOVA/Tukey's test) compared to plain butamben gel [1].

Liposomal Encapsulation Effect
Head-to-head
Cytotoxicity p<0.001; Analgesia p<0.05 vs plain gel
Reported reduced cytotoxicity and improved analgesia endpoint in rat model
Rat tail-flick assay; elastic liposomal gel
Drug Delivery Liposomes Cytotoxicity Topical Anesthesia

Butamben (CAS 94-25-7): Optimal Application Scenarios Based on Quantitative Differentiation


Development of Prolonged-Release Topical Formulations

Given its 10-fold greater hydrolytic stability compared to benzocaine [1] and low aqueous solubility (1:7000), butamben is ideally suited for the design of sustained-release gels, patches, or ointments. Its stability minimizes degradation in the formulation matrix, ensuring consistent drug delivery over extended periods. Encapsulation in liposomes further reduces cytotoxicity and enhances analgesia [2], making it a prime candidate for advanced topical drug delivery systems where long-lasting local anesthesia is required without systemic exposure.

Investigational Analgesic with a Favorable Dose-Response Profile

The S-shaped, non-biphasic dose-response curve of butamben in the tail-flick assay, in contrast to lidocaine's biphasic curve [3], positions butamben as a superior research tool for investigating local analgesia mechanisms. This profile suggests a reduced likelihood of self-limiting therapeutic effects at higher doses, making it valuable for studies where predictable, dose-dependent analgesia is essential. The synergy observed with topical morphine [3] further supports its use in combination analgesic research.

Investigation of Calcium Channel-Mediated Analgesia

Butamben's potent inhibition of total whole-cell barium current by 90% at 500 µM in PC12 cells, compared to nifedipine's 75% suppression at 10 µM [4], makes it a valuable tool compound for studying the role of voltage-gated calcium channels in pain signaling and local anesthesia. Unlike many local anesthetics that primarily target sodium channels, butamben's significant calcium channel blocking activity offers a distinct mechanism of action, which can be exploited in electrophysiology and pharmacological research to dissect pain pathways and develop novel analgesics.

Component in Fixed-Dose Combination Topical Anesthetics

Butamben is a key component in the FDA-labeled topical anesthetic Cetacaine, where its intermediate duration of action 'bridges' the rapid but short onset of benzocaine and the slow onset but extended duration of tetracaine [5]. The specific formulation (e.g., 14% benzocaine, 2% butamben, 2% tetracaine hydrochloride) [6] leverages the unique kinetic profile of each component. This validated combination underscores butamben's essential role in achieving a rapid onset and 30-60 minute duration of anesthesia on accessible mucous membranes [5].

Application
Selection Property
Validation Focus
Prolonged-release topical formulation research
High hydrolytic stability and low solubility
In vitro release and stability assays
Analgesic dose-response model studies
Non-biphasic S-shaped dose-response
Tail-flick or other nociceptive models
Calcium channel signaling research
Non-selective calcium channel block
Electrophysiology in PC12/neuronal cells
Fixed-dose combination topical anesthetic component research
Intermediate duration bridging profile
Onset and duration in mucosal application models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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